2(3H)-Furanone, 3-dodecyldihydro-

Description

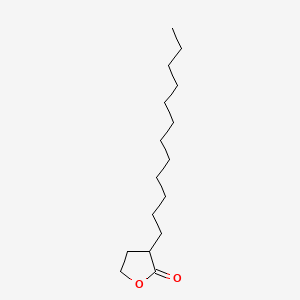

2(3H)-Furanone, 3-dodecyldihydro- is an organic compound classified as a γ-butyrolactone. It features a five-membered dihydrofuranone ring substituted with a long, twelve-carbon alkyl chain (dodecyl group) at the third position. This structure is a type of lactone, which are cyclic esters. The specific placement of the dodecyl group and the saturated furanone ring are key determinants of its chemical and physical properties.

Table 1: Chemical Identifiers for 2(3H)-Furanone, 3-dodecyldihydro-

| Identifier | Value |

|---|---|

| IUPAC Name | 3-Dodecyldihydro-2(3H)-furanone |

| Molecular Formula | C16H30O2 chemspider.com |

| Molecular Weight | 254.41 g/mol chemspider.com |

| CAS Number | 73263-36-2 chemspider.com |

| Synonyms | 3-Dodecyloxolan-2-one chemspider.com |

Furanone derivatives belong to a class of heterocyclic compounds that are widespread in nature and pivotal in synthetic organic chemistry. The core structure, a furan ring with a ketone group, can exist in various isomeric forms, such as 2(3H)-furanones and 2(5H)-furanones. The dihydro- versions, like the compound , lack the ring's double bond, resulting in a saturated lactone known as a tetrahydrofuranone or, more commonly, a butyrolactone. foodb.cahmdb.ca

These structures are significant building blocks in synthesis due to the reactivity of the lactone ring. The ester linkage within the ring can undergo reactions such as hydrolysis to form the parent hydroxycarboxylic acid, or reduction to yield a diol. wikipedia.orgvedantu.com The presence of the carbonyl group and the ring oxygen also allows for a range of chemical transformations, making them versatile intermediates in the synthesis of more complex molecules.

The history of dihydrofuranone compounds is deeply intertwined with natural product chemistry. For decades, chemists have isolated these lactones from a vast array of natural sources, including plants, microorganisms, and insects. sci-hub.se Early work focused on extracting and identifying these compounds from essential oils and plant materials, where they often contribute to the aroma and flavor profiles. vedantu.com

The process of isolation and characterization has evolved significantly over time. Initially, techniques relied on classical methods like extraction and distillation, followed by chemical degradation to determine the structure. Modern methods, however, employ a suite of powerful analytical tools. Chromatographic techniques are used for the purification and isolation of individual compounds from complex mixtures. nih.govanalis.com.myresearchgate.net Following isolation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate the precise molecular structure. nih.govmdpi.comrasayanjournal.co.in This progression has allowed for the rapid and accurate identification of countless dihydrofuranone compounds from nature.

Lactones, particularly γ-butyrolactones, are considered a "privileged structure" in chemical biology and medicinal chemistry. rsc.org Their significance stems from several key aspects:

Biological Activity : Many natural and synthetic lactones exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. sci-hub.se The lactone ring is often a key pharmacophore that interacts with biological targets like enzymes and receptors.

Signaling Molecules : In nature, lactones serve as crucial chemical signals. For example, certain γ-butyrolactones act as quorum-sensing molecules in bacteria, regulating gene expression in response to population density. science.gov They are also used as pheromones by insects for communication. rsc.org The volatility of smaller lactones makes them well-suited for this role as airborne signals. rsc.org

Structural Motif : The stable five-membered ring of γ-lactones is a common structural motif in many complex natural products. wikipedia.orgpearson.com Their thermodynamic stability makes them a favored structure in biosynthetic pathways. pearson.com This prevalence has motivated organic chemists to develop numerous synthetic methods for their construction. sci-hub.se

The interaction of the lactone's ester group with biological nucleophiles is often a critical aspect of their mechanism of action, leading to ring-opening and covalent modification of target proteins.

Despite the broad importance of dihydrofuranones, specific long-chain derivatives like 2(3H)-Furanone, 3-dodecyldihydro- remain underexplored. A review of existing literature reveals a significant research gap. While its isomer, 5-dodecyldihydro-2(3H)-furanone (also known as γ-hexadecalactone), has been identified in some foods and is studied as a flavoring agent, information on the 3-dodecyl isomer is sparse. foodb.canih.gov

This lack of specific research presents a clear motivation for further study. The key questions that remain unanswered include:

Natural Occurrence : Does 2(3H)-Furanone, 3-dodecyldihydro- occur naturally, and if so, in which organisms?

Biological Activity : What specific biological or pharmacological activities does this particular isomer possess? The long dodecyl chain suggests significant lipophilicity, which could influence its interaction with biological membranes and cellular targets.

Synthetic Pathways : What are the most efficient and stereoselective methods for its synthesis? Developing synthetic routes is crucial for producing sufficient quantities for biological testing and further research.

Investigating these areas would not only fill a knowledge gap regarding this specific molecule but could also provide new insights into how the positioning of a long alkyl chain on the butyrolactone ring influences its chemical and biological properties, potentially leading to the discovery of new applications in materials science, agriculture, or pharmacology.

Structure

3D Structure

Properties

CAS No. |

73263-36-2 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

3-dodecyloxolan-2-one |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h15H,2-14H2,1H3 |

InChI Key |

CKVQBYJDENROIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1CCOC1=O |

Origin of Product |

United States |

Occurrence and Natural Biogenesis of 2 3h Furanone, 3 Dodecyldihydro

Isolation from Plant Matrices

The investigation into the chemical constituents of various plant species has led to the identification of 3-dodecyldihydro-2(3H)-furanone in select botanical matrices.

Scientific literature available through the conducted searches does not currently contain specific data on the isolation or detection of 2(3H)-Furanone, 3-dodecyldihydro- within the volatile fractions of Convolvulus althaeoides L.

There is no specific information available in the searched scientific literature regarding the detection of 2(3H)-Furanone, 3-dodecyldihydro- in fruit extracts of Bryonopsis laciniosa.

Research on the essential oils derived from sea buckthorn (Hippophae rhamnoides L.) has revealed the presence of a structurally related isomer, 5-dodecyldihydro-2(3H)-furanone. nih.gov A study analyzing the essential oils from the seed, pulp, and leaves of sea buckthorn identified this compound, highlighting the chemical diversity of this plant's volatile components. nih.gov The essential oils of sea buckthorn are complex mixtures, predominantly composed of free fatty acids, esters, and alkanes. nih.gov The berries, in particular, are rich in carboxylic acids and their esters. scirp.org

Table 1: Key Volatile Compound Classes in Hippophae rhamnoides L. Essential Oils

| Plant Part | Major Compound Classes |

| Seed | Free Fatty Acids, Esters, Alkanes |

| Pulp | Free Fatty Acids, Esters, Alkanes |

| Leaf | Free Fatty Acids, Esters, Alkanes |

Data sourced from a study on the phytochemical composition of sea buckthorn essential oils. nih.gov

Beyond the aforementioned species, 2(3H)-Furanone, 3-dodecyldihydro- has been identified in other plant-based sources. Notably, it has been reported as a constituent of Camellia seed oil and Gurum (Citrullus lanatus) seed oil, where it likely contributes to their characteristic flavor profiles. The broader class of gamma-butyrolactones, to which this compound belongs, has been detected in various fruits and root vegetables like parsnips (Pastinaca sativa). hmdb.ca

Microbial and Fermentation Pathways

The biogenesis of furanone compounds is not limited to plant metabolism; microbial activity, particularly during fermentation, plays a crucial role in their formation and the development of distinctive flavors in food products.

While the specific contribution of 2(3H)-Furanone, 3-dodecyldihydro- to the flavor of fruit vinegar is not explicitly detailed in the available research, the role of related furanone compounds is acknowledged. Ketones, including compounds like 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, are formed through the microbial metabolism of fatty acids and amino acids during fermentation processes, such as that of Jerusalem artichoke juice. researchgate.net The fermentation of fruit juices into vinegar is a complex process involving yeasts and acetic acid bacteria, which produce a wide array of volatile compounds, including alcohols, esters, and acids, that collectively define the final flavor profile. researchgate.netresearchgate.net Esters, for example, are known to contribute fruity and sweet aromas. researchgate.net The metabolic activities of microbes on precursors present in the fruit juice are fundamental to the creation of these flavor-active molecules. researchgate.net

An In-depth Look at the Chemical Compound 2(3H)-Furanone, 3-dodecyldihydro-

The chemical compound 2(3H)-Furanone, 3-dodecyldihydro-, also known by its IUPAC name 3-Dodecyloxolan-2-one, is a member of the furanone family. With the molecular formula C16H30O2, this gamma-lactone is characterized by a five-membered ring containing an oxygen atom and a ketone group, with a dodecyl (12-carbon) alkyl chain attached. While not a household name, this compound is of interest to scientists in fields ranging from food science to atmospheric chemistry due to its presence in a variety of natural and anthropogenic systems. This article explores the occurrence, biogenesis, and environmental sources of this intriguing molecule.

The presence of 2(3H)-Furanone, 3-dodecyldihydro- has been noted in various natural and processed products, often contributing to their unique flavor and aroma profiles. Its formation is frequently linked to the metabolic activities of microorganisms and chemical degradation processes.

Detection in Fermented Food Products (e.g., Pixian Broad Bean Paste)

Pixian broad bean paste, a traditional Chinese condiment renowned for its complex flavor, undergoes a lengthy fermentation process involving a diverse microbial community. researchgate.nettandfonline.comexlibrisgroup.com.cn While direct detection of 2(3H)-Furanone, 3-dodecyldihydro- in Pixian broad bean paste is not explicitly documented in the reviewed literature, the conditions and microbial players present are conducive to the formation of such gamma-lactones. The fermentation of this paste involves a rich mixture of fava beans, chilies, salt, and wheat flour, which are acted upon by a succession of microorganisms. themalamarket.com

Association with Microbial Community Metabolism

The unique flavor profile of Pixian broad bean paste is intricately linked to the metabolic activities of its resident microbial communities. researchgate.netresearchgate.net High-throughput sequencing has identified dominant bacterial genera such as Lactobacillus, Weissella, and Staphylococcus, alongside prevalent yeast genera like Zygosaccharomyces and Pichia. researchgate.net These microorganisms are known to produce a wide array of volatile flavor compounds, including esters, aldehydes, and alcohols, through the enzymatic breakdown of substrates present in the raw materials. exlibrisgroup.com.cnnih.gov

Environmental and Anthropogenic Sources

Beyond its potential role in fermented foods, 2(3H)-Furanone, 3-dodecyldihydro- has been identified in various environmental contexts, often associated with combustion and oxidative processes.

Presence in Atmospheric Particulate Organic Matter

Studies of atmospheric aerosols have revealed the presence of 2(3H)-Furanone, 3-dodecyldihydro- within the complex mixture of organic compounds that constitute particulate matter. bham.ac.uk Its detection in atmospheric samples points to specific emission sources that release this compound into the air.

Emission from Specific Cooking Processes

A significant anthropogenic source of atmospheric 2(3H)-Furanone, 3-dodecyldihydro- is cooking, particularly the charbroiling of meat. bham.ac.uk The high temperatures involved in such cooking methods can lead to the thermal degradation of lipids present in the food, resulting in the formation and aerosolization of a variety of volatile and semi-volatile organic compounds, including this furanone derivative.

Formation during Oxidative Degradation in Environmental Systems

The formation of furanones in the environment is also linked to the oxidative degradation of lipids. researchgate.netmdpi.comnih.gov Polyunsaturated fatty acids, when exposed to oxidative stress from factors like heat, light, or reactive oxygen species, can undergo a series of reactions to form hydroperoxides. These unstable intermediates can then break down into a variety of smaller, often volatile, compounds, including aldehydes and furanones. This process is a key pathway for the generation of both desirable flavors and undesirable off-flavors in food, and it also contributes to the formation of organic aerosols in the atmosphere. nih.gov

Proposed Biosynthetic Routes to 2(3H)-Furanone, 3-Dodecyldihydro-

The biosynthesis of gamma-lactones like 2(3H)-Furanone, 3-dodecyldihydro- by microorganisms is a multi-step process that typically begins with fatty acid precursors. researchgate.netmdpi.comresearchgate.net

A plausible biosynthetic pathway involves the following key steps:

Fatty Acid Synthesis: The microorganism synthesizes long-chain fatty acids.

Hydroxylation: A crucial step is the introduction of a hydroxyl group onto the fatty acid chain. This can be catalyzed by cytochrome P450 monooxygenases or other hydroxylases, often at the C4 position. google.com

β-Oxidation: The resulting hydroxy fatty acid can then enter the β-oxidation pathway, where the carbon chain is shortened by two carbons in each cycle.

Lactonization: When the β-oxidation process results in a 4-hydroxy fatty acid, the molecule is primed for cyclization. Under acidic conditions, or with the aid of specific enzymes, the hydroxyl group attacks the carboxylic acid group, leading to the formation of the stable five-membered gamma-lactone ring through intramolecular esterification. researchgate.netmdpi.comgoogle.com

This general pathway can be utilized by various microorganisms to produce a range of gamma-lactones with different alkyl chain lengths, depending on the initial fatty acid substrate and the specificity of the enzymes involved.

Chemical Synthesis and Derivatization of 2 3h Furanone, 3 Dodecyldihydro

Established Synthetic Methodologies for Dihydrofuranone Scaffolds

The construction of the dihydrofuranone core is a central theme in heterocyclic chemistry. researchgate.net Traditional methods often rely on the intramolecular cyclization of suitable linear precursors to form the characteristic five-membered lactone structure. A range of synthetic strategies have been developed to afford these scaffolds with varying degrees of substitution and complexity.

Alkylation Strategies of Lactone Precursors

A primary method for introducing substituents at the α-position to the carbonyl group of a lactone involves the alkylation of lactone enolates. This strategy is a cornerstone for the synthesis of compounds like 3-dodecyldihydro-2(3H)-furanone.

The general approach involves the deprotonation of a parent lactone, such as γ-butyrolactone, using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This highly reactive intermediate can then be treated with an alkylating agent, in this case, a dodecyl halide (e.g., 1-bromododecane), to introduce the C-12 alkyl chain at the C-3 position of the furanone ring. A similar strategy has been successfully applied for the α-arylation of γ-butyrolactones using a Ni(0)-BINAP catalyst system. researchgate.net

Table 1: Key Reagents in Lactone Alkylation

| Reagent Class | Example | Role in Synthesis |

| Lactone Precursor | γ-Butyrolactone | The foundational ring structure. |

| Base | Lithium Diisopropylamide (LDA) | Deprotonates the lactone to form the enolate. |

| Alkylating Agent | 1-Bromododecane | Provides the dodecyl side chain. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous solvent to facilitate the reaction. |

This method's efficacy is dependent on reaction conditions, such as temperature and the choice of base, to minimize side reactions like self-condensation.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition reactions are fundamental to the construction of the carbon skeleton required for dihydrofuranone synthesis. wikipedia.orgmasterorganicchemistry.com These reactions involve the attack of a nucleophile on an electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. libretexts.org

One conceptual pathway involves the reaction of a γ-keto ester with an organometallic reagent. For instance, a Reformatsky-type reaction using a zinc enolate of an acetate ester could add to a 1-undecyl aldehyde. The resulting β-hydroxy ester can then be cyclized under acidic conditions to form the lactone. Alternatively, aldol (B89426) condensation reactions can be employed to build the necessary carbon framework before a subsequent cyclization step. wikipedia.org The reaction of carbonyl ylide intermediates with various nucleophiles represents another advanced diastereoselective approach to synthesizing fused furan-3-one systems. nih.gov

Stereoselective Synthesis Approaches to (±)-2(3H)-Furanone, 3-Dodecyldihydro-

Controlling the stereochemistry at the C-3 position is a critical aspect of modern organic synthesis. While the aforementioned alkylation typically produces a racemic mixture ((±)-2(3H)-Furanone, 3-dodecyldihydro-), several stereoselective methods have been developed for related tetrahydrofuran structures. nih.gov

These approaches include:

[3+2] Cycloadditions: Formal [3+2] cycloaddition reactions, for example between α-silyloxy aldehydes and alkenes, can be mediated by Lewis acids to produce substituted tetrahydrofurans with controlled stereochemistry. nih.gov Rhodium-catalyzed reactions of diazo compounds with aldehydes are another common approach for these cycloadditions. nih.gov

Palladium-Catalyzed Reactions: A stereoselective, palladium-catalyzed method for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been developed, which forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the alkylation or addition reaction to favor the formation of one stereoisomer over the other. The auxiliary is then cleaved in a subsequent step.

These advanced methods allow for the synthesis of specific enantiomers of 3-substituted lactones, although their application directly to 3-dodecyldihydro-2(3H)-furanone would require specific adaptation.

Advanced Synthetic Route Optimization for Yield and Purity

Optimizing synthetic routes is crucial for the practical and large-scale production of chemical compounds. For 3-dodecyldihydro-2(3H)-furanone, optimization focuses on improving reaction efficiency, simplifying purification, and using more environmentally benign reagents.

Key areas for optimization include:

Catalyst Selection: The use of highly efficient and selective catalysts, such as gold or dual Rh(II)/Pd(0) systems, can enable reactions under milder conditions and improve yields for furanone synthesis. organic-chemistry.org

Reaction Conditions: Fine-tuning parameters like solvent, temperature, and reaction time is essential. Mild reaction conditions are often preferable to prevent degradation of the product and reduce the formation of byproducts. organic-chemistry.orgnih.gov

Purification Techniques: Moving away from traditional column chromatography towards simpler methods like filtration or crystallization can make the process more scalable and cost-effective. rsc.org

Derivatization Strategies for Structural Modification

The dihydrofuranone scaffold can be chemically modified to create a library of related compounds with potentially new properties. These modifications can target different parts of the molecule.

Functionalization of the Furanone Ring

The furanone ring itself offers several sites for functionalization.

Electrophilic Reactions: The carbon atoms within the ring can be targeted by electrophiles. For instance, electrophilic halogenation can introduce halogen atoms, which can then serve as handles for further cross-coupling reactions.

Ring-Opening Reactions: The ester linkage within the lactone is susceptible to cleavage by nucleophiles. Reaction with amines or hydrazines can open the ring to form amides or hydrazides, which can then be used to synthesize other heterocyclic systems like pyridazinones. nih.gov

"Click" Chemistry: Modern techniques like the copper-mediated Huisgen [3+2] cycloaddition can be used. If an azide group is introduced onto the furanone scaffold, it can be "clicked" with various alkynes to attach a wide range of functional groups. umich.edu

Table 2: Summary of Synthetic and Derivatization Strategies

| Section | Strategy | Description |

| 3.1.1 | Alkylation | Introduction of the dodecyl chain via an enolate intermediate. |

| 3.1.2 | Nucleophilic Addition | Building the carbon skeleton using carbonyl chemistry. |

| 3.1.3 | Stereoselective Synthesis | Controlling the 3D arrangement of atoms using chiral catalysts or auxiliaries. |

| 3.2 | Optimization | Improving yield and purity through catalyst choice and refined reaction conditions. |

| 3.3.1 | Functionalization | Modifying the furanone ring via halogenation, ring-opening, or click chemistry. |

Alterations of the Dodecyl Side Chain

Once the 3-dodecyl-γ-butyrolactone is synthesized, the long alkyl chain presents opportunities for further chemical modifications, allowing for the creation of a library of derivatives with potentially diverse properties. These alterations can introduce new functional groups onto the dodecyl chain, thereby modifying the compound's polarity, reactivity, and biological activity.

Halogenation of the dodecyl side chain can be achieved through free-radical halogenation. This reaction typically involves the use of a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN). This process leads to the substitution of hydrogen atoms on the dodecyl chain with halogen atoms. The position of halogenation can be somewhat random, leading to a mixture of isomers, although there is some selectivity for substitution at secondary carbons.

Oxidation of the dodecyl side chain can introduce hydroxyl or carbonyl functionalities. Selective oxidation of a specific carbon on the long alkyl chain can be challenging. However, certain reagents and catalytic systems can achieve this. For example, using specific oxidizing agents, it might be possible to introduce a hydroxyl group to form a hydroxydodecyl side chain. Further oxidation of this alcohol could then yield a ketone functionality.

Precursors and Downstream Products in Synthetic Pathways

The synthesis of 2(3H)-Furanone, 3-dodecyldihydro- relies on the availability of specific precursor molecules. As outlined in the synthesis section, key precursors include:

γ-Butyrolactone (GBL) : The fundamental heterocyclic core.

Dodecyl halides : Such as 1-bromododecane or 1-iodododecane, which provide the C12 alkyl side chain.

Diethyl malonate : A key starting material in the malonic ester synthesis approach.

Ethylene oxide : Used in the malonic ester synthesis to form the lactone ring structure.

The following table summarizes the key precursors for the synthesis of 2(3H)-Furanone, 3-dodecyldihydro-.

| Precursor Molecule | Role in Synthesis |

| γ-Butyrolactone | Starting material for direct alkylation |

| 1-Bromododecane | Source of the dodecyl side chain |

| Diethyl malonate | Starting material for malonic ester synthesis |

| Ethylene Oxide | Provides the C2 and C3 carbons of the lactone ring in malonic ester synthesis |

Conversely, 2(3H)-Furanone, 3-dodecyldihydro- can serve as a starting material for the synthesis of other molecules. The reactivity of the lactone ring and the potential for functionalization of the side chain allow for its use in creating a variety of downstream products.

The lactone ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding open-chain γ-hydroxy carboxylic acid, 4-hydroxyhexadecanoic acid. This hydroxy acid can then be a precursor for other molecules.

Furthermore, the derivatives created through the alteration of the dodecyl side chain, such as halogenated or oxidized analogs, represent a significant class of downstream products with modified chemical properties. For instance, a halogenated derivative could be used in nucleophilic substitution reactions to introduce a wide range of other functional groups.

The following table outlines potential downstream products from 2(3H)-Furanone, 3-dodecyldihydro-.

| Downstream Product | Method of Formation |

| 4-Hydroxyhexadecanoic acid | Hydrolysis of the lactone ring |

| 3-(Halododecyl)dihydro-2(3H)-furanone | Free-radical halogenation of the dodecyl side chain |

| 3-(Hydroxydodecyl)dihydro-2(3H)-furanone | Oxidation of the dodecyl side chain |

| 3-(Oxododecyl)dihydro-2(3H)-furanone | Further oxidation of the hydroxylated side chain |

Analytical Methodologies for the Detection and Quantification of 2 3h Furanone, 3 Dodecyldihydro

Chromatographic Techniques

Chromatography is a fundamental tool for separating 2(3H)-Furanone, 3-dodecyldihydro- from other components in a sample. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for both the qualitative and quantitative analysis of 2(3H)-Furanone, 3-dodecyldihydro-. unar.ac.idresearchgate.net In this method, the sample is first vaporized and separated based on the compound's volatility and interaction with the stationary phase of the GC column. nist.gov Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. vanderbilt.edu

For the qualitative identification of 2(3H)-Furanone, 3-dodecyldihydro-, the obtained mass spectrum is compared with reference spectra available in databases such as the National Institute of Standards and Technology (NIST) library. unar.ac.id The Human Metabolome Database also provides predicted GC-MS spectra for this compound, which can serve as a guide for identification, although further confirmation is necessary. hmdb.ca

Quantitative analysis using GC-MS involves creating a calibration curve with known concentrations of a pure standard of 2(3H)-Furanone, 3-dodecyldihydro-. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined. This technique is particularly valuable for analyzing complex matrices where the compound may be present at low levels. researchgate.net

Table 1: Predicted GC-MS Data for 5-Dodecyldihydro-2(3H)-furanone

| Property | Value |

| HMDB ID | HMDB0031145 |

| Compound Name | 5-Dodecyldihydro-2(3H)-furanone |

| Spectrum Type | Predicted GC-MS Spectrum (Non-derivatized) |

| Ionization Energy | 70 eV |

| Ionization Mode | Positive |

| Molecular Formula | C16H30O2 |

| Monoisotopic Mass | 254.2246 Da |

| Note: This is a predicted spectrum and requires experimental confirmation for definitive identification. hmdb.ca |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) offers an alternative and complementary method for the analysis of furanone compounds. While specific applications for 3-dodecyldihydro-2(3H)-furanone are not extensively detailed in the provided results, the principles of HPLC are applicable. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com

For compounds like 2(3H)-Furanone, 3-dodecyldihydro-, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comub.edu Detection can be achieved using various detectors, such as ultraviolet (UV) or a mass spectrometer (LC-MS), the latter providing structural information similar to GC-MS. The choice of mobile phase components, such as acetonitrile, water, and modifiers like formic or phosphoric acid, is critical for achieving optimal separation. sielc.com HPLC is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power compared to conventional one-dimensional GC. azom.comsepsolve.com This technique utilizes two columns with different stationary phases, allowing for a more thorough separation of components based on two distinct properties, such as volatility and polarity. sepsolve.comchromatographyonline.com The effluent from the first column is sequentially trapped and then rapidly injected onto the second column, resulting in a two-dimensional chromatogram with highly resolved peaks. sepsolve.com

The increased peak capacity of GCxGC is invaluable for resolving co-eluting compounds that would otherwise overlap in a single-dimension separation, making it an ideal tool for the detailed analysis of intricate mixtures containing 2(3H)-Furanone, 3-dodecyldihydro-. azom.comchemistry-matters.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes a formidable tool for identifying a large number of compounds in complex samples. nih.gov The structured nature of the GCxGC contour plot, where chemically similar compounds elute in specific regions, further aids in the identification process. chemistry-matters.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2(3H)-Furanone, 3-dodecyldihydro-, providing detailed information about its molecular architecture and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2(3H)-Furanone, 3-dodecyldihydro-. jchps.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment of each atom within the molecule. jchps.com

¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. libretexts.org Different functional groups absorb at characteristic frequencies, producing a unique IR spectrum.

For 2(3H)-Furanone, 3-dodecyldihydro-, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group of the lactone ring, typically appearing in the range of 1780-1670 cm⁻¹. openstax.org Additionally, the spectrum would show characteristic C-H stretching and bending vibrations from the dodecyl chain and the furanone ring. libretexts.org The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org

Table 2: General IR Absorption Ranges for Key Functional Groups in 2(3H)-Furanone, 3-dodecyldihydro-

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (lactone) | 1780 - 1670 | Strong |

| C-H (sp³) | 3000 - 2850 | Strong |

| C-O (ester) | 1300 - 1000 | Strong |

| Note: These are general ranges and the exact peak positions can be influenced by the molecular structure. libretexts.orgopenstax.org |

Sample Preparation and Extraction Protocols for Diverse Matrices

The accurate analysis of 2(3H)-Furanone, 3-dodecyldihydro-, a long-chain alkyl-substituted γ-lactone, is highly dependent on the effectiveness of the sample preparation and extraction protocols. These procedures are tailored to the specific characteristics of the matrix in which the compound is found, such as food, beverages, and environmental samples. The primary objective is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Several techniques have been developed for the extraction of furanones and lactones from diverse matrices. Liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) are among the most common methods employed.

For liquid matrices like wine and fruit juices, headspace SPME (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a frequently used technique. researchgate.net This method is advantageous as it is solvent-free and combines extraction and preconcentration into a single step. The choice of fiber coating in SPME is critical for the selective extraction of target analytes. For instance, a polyacrylate (PA) fiber has been shown to be effective for the extraction of various lactones from synthetic wine solutions. researchgate.net

In the case of solid or semi-solid food matrices, such as baby food, more rigorous extraction methods are necessary. A common approach involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step. nih.gov Dispersive solid-phase extraction (d-SPE) with a primary secondary amine (PSA) sorbent is often used to remove sugars, fatty acids, and other organic acids that can interfere with the analysis. nih.gov For more complex matrices, a cation-exchange SPE cleanup may also be incorporated to further reduce matrix effects. nih.gov

The following table summarizes various extraction protocols that can be adapted for the analysis of 2(3H)-Furanone, 3-dodecyldihydro- in different matrices.

Table 1: Sample Preparation and Extraction Protocols for Furanones and Lactones

| Matrix | Extraction Technique | Key Parameters | Analytical Method |

| Wine | Headspace Solid-Phase Microextraction (HS-SPME) | Fiber: Polyacrylate (PA); Incubation: 40°C for 30 min | GC-MS |

| Edible Oils | Direct Injection | On-line coupled RPLC-GC | GC with chiral stationary phase |

| Baby Food (Fruit, Cereal, Milk-based) | Acetonitrile Extraction with d-SPE cleanup | Sorbent: Primary Secondary Amine (PSA); Cation-exchange SPE | LC-MS/MS |

| Aqueous Systems | Solid-Phase Extraction (SPE) | Sorbent: C18; Elution with methanol/water | HPLC-UV |

Challenges in the Analysis of Trace Amounts and Complex Mixtures

The analysis of 2(3H)-Furanone, 3-dodecyldihydro- at trace levels, particularly within complex matrices, presents a number of significant challenges for analytical chemists. These challenges can be broadly categorized into issues related to sample preparation, instrumental analysis, and data interpretation.

One of the foremost challenges is the potential for contamination during sample collection, handling, and preparation. fastercapital.com Trace analysis requires meticulous attention to cleanliness to avoid the introduction of extraneous materials that could lead to inaccurate results. fastercapital.comelgalabwater.com The use of high-purity reagents and thoroughly cleaned labware is essential. elgalabwater.com

The small sample sizes often available for trace evidence analysis can also be a limiting factor, as they may not be representative of the entire sample. fastercapital.com Furthermore, the low concentrations of the target analyte can be close to the detection limits of the analytical instrument, leading to lower precision and accuracy. nih.gov

Matrix effects are another major hurdle in the analysis of trace amounts of 2(3H)-Furanone, 3-dodecyldihydro-. researchgate.net Complex matrices, such as those found in food and environmental samples, contain a multitude of other compounds that can interfere with the detection and quantification of the analyte. nih.govresearchgate.net These interferences can manifest as co-eluting peaks in chromatography, ion suppression or enhancement in mass spectrometry, and baseline noise, all of which can compromise the reliability of the results. nih.gov

To overcome these challenges, isotopically labeled internal standards are often employed. nih.gov These standards, which have a similar chemical structure to the analyte but a different mass, can help to correct for losses during sample preparation and for matrix effects during instrumental analysis. nih.gov

The table below outlines some of the key challenges and potential mitigation strategies in the trace analysis of 2(3H)-Furanone, 3-dodecyldihydro-.

Table 2: Challenges and Mitigation Strategies in Trace Analysis

| Challenge | Description | Mitigation Strategies |

| Contamination | Introduction of external substances during sample handling and preparation. fastercapital.com | Use of clean rooms, high-purity reagents, and meticulous cleaning of labware. elgalabwater.comsci-hub.st |

| Matrix Effects | Interference from other components in the sample matrix affecting analyte signal. researchgate.net | Advanced cleanup techniques (e.g., d-SPE, SPE), use of isotopically labeled internal standards, matrix-matched calibration. nih.govnih.gov |

| Low Analyte Concentration | Analyte levels near or below the instrument's limit of detection. nih.gov | Preconcentration steps (e.g., SPME), use of highly sensitive analytical instruments (e.g., tandem mass spectrometry). researchgate.netnih.gov |

| Sample Variability | Small sample sizes may not be representative of the bulk material. fastercapital.com | Homogenization of the sample before subsampling, analysis of multiple subsamples. |

Biological Activities and Molecular Mechanisms of 2 3h Furanone, 3 Dodecyldihydro Excluding Human Clinical Data

Antimicrobial and Antifungal Efficacy in Non-Human Systems

Research indicates that 2(3H)-Furanone, 3-dodecyldihydro- and related furanone compounds possess notable antimicrobial properties, suggesting their potential as active agents against a variety of microbial pathogens.

Furanone derivatives have demonstrated efficacy in inhibiting the growth and biofilm formation of pathogenic fungi, particularly species of Candida. While specific data on 2(3H)-Furanone, 3-dodecyldihydro- is limited, studies on analogous compounds provide insight into the potential of this chemical class. For instance, studies have shown that certain 2(5H)-furanone derivatives can inhibit biofilm formation at concentrations as low as 10 μg/ml. Another related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has been shown to have an inhibitory effect on the biofilms of non-Candida albicansCandida species at a concentration of 30 µg/mL. Furthermore, DMHF has demonstrated potent antifungal activity against the serum-induced mycelial forms of Candida albicans, which is a critical step in its pathogenesis. nih.gov These findings suggest that the furanone structure is a promising scaffold for the development of antifungal and anti-biofilm agents.

Table 1: Biofilm Inhibition by Furanone Derivatives (Related Compounds)

| Compound | Target Organism | Activity | Concentration |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Non-Candida albicansCandida spp. | Biofilm Inhibition | 30 µg/mL |

| Furanone Derivative (F35) | S. aureus, S. epidermidis | Minimal Biofilm Inhibition | 10 µg/mL |

Studies have indicated that 2(3H)-Furanone, 3-dodecyldihydro- exhibits antimicrobial effects against a range of bacterial pathogens. Analysis of volatile compounds from certain plant extracts has identified this furanone as possessing significant antimicrobial properties. While comprehensive studies detailing its full spectrum of activity are not extensively documented, the recurring mention of its antibacterial action in scientific literature underscores its potential in this area.

The proposed mechanism of antimicrobial action for furanone compounds, including 2(3H)-Furanone, 3-dodecyldihydro-, is often attributed to their interaction with microbial cell membranes. The structural characteristics of these compounds, particularly the presence of a lipophilic side chain like the dodecyl group, facilitate strong hydrophobic interactions with the lipid bilayer of cell membranes. This interaction can disrupt membrane integrity, leading to increased permeability and the subsequent leakage of cellular contents, ultimately resulting in cell death. Additionally, some furanone derivatives have been suggested to interfere with microbial metabolic processes and may inhibit key enzymes necessary for microbial survival. nih.gov For example, the antimicrobial effect of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been described as energy-dependent and has been shown to arrest the cell cycle in yeast, indicating an intracellular mode of action. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

In addition to its antimicrobial activities, 2(3H)-Furanone, 3-dodecyldihydro- has been noted for its antioxidant potential.

Research has highlighted that 2(3H)-Furanone, 3-dodecyldihydro- contributes to the scavenging of free radicals, a key process in protecting cells from oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates, is implicated in a variety of degenerative conditions. The potential of furanone compounds to mitigate this stress suggests a role in cellular protection.

The antioxidant activity of furanone derivatives is closely linked to their molecular structure. dntb.gov.ua The furanone ring itself, a five-membered heterocyclic compound containing an oxygen atom, possesses specific electronic properties that can contribute to its ability to donate electrons or hydrogen atoms to neutralize free radicals. researchgate.net The nature and position of substituents on the furanone ring can significantly influence its antioxidant capacity. While detailed structure-activity relationship studies for 2(3H)-Furanone, 3-dodecyldihydro- are not extensively available, research on related phenolic and flavonoid compounds shows that the presence and position of hydroxyl groups are often key determinants of antioxidant efficacy. dntb.gov.ua In the case of 2(3H)-Furanone, 3-dodecyldihydro-, the long dodecyl chain, while primarily contributing to its lipophilicity and membrane interactions, may also influence its interaction with lipid-soluble radicals within biological membranes.

Modulation of Microbial Communication and Quorum Sensing

The furanone class of compounds is noted for its ability to interfere with microbial communication, a process known as quorum sensing (QS). This cell-density-dependent signaling mechanism allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production. nih.gov While extensive research has been conducted on certain furanone derivatives, particularly halogenated ones, as QS inhibitors in pathogenic bacteria like Pseudomonas aeruginosa, specific data on 2(3H)-Furanone, 3-dodecyldihydro- is less prevalent. nih.govresearchgate.net

Research has demonstrated that brominated furanones, such as furanone C-30, can significantly inhibit the QS systems of P. aeruginosa. researchgate.net These compounds have been shown to act as potent inhibitors of the LasR and RhlR protein receptors, which are key regulators in the P. aeruginosa QS cascade. researchgate.net The mechanism of action appears to involve binding to the ligand-binding site of these receptors, which in turn prevents the conformational changes necessary for their function. researchgate.net Furthermore, some furanones have been observed to inhibit the type III secretion system, a critical virulence mechanism in many Gram-negative bacteria. nih.gov

While 2(3H)-Furanone, 3-dodecyldihydro- has demonstrated general antimicrobial properties, contributing to its potential as a natural preservative in food systems, its specific role as a signaling molecule or a direct modulator of QS in bacterial or fungal systems has not been extensively detailed in the available research. The broader findings on the furanone family, however, suggest a potential for similar activities.

Potential as a Signaling Molecule in Bacterial or Fungal Systems

Currently, there is limited direct evidence to suggest that 2(3H)-Furanone, 3-dodecyldihydro- acts as a native signaling molecule within bacterial or fungal communication systems. The primary focus of research on furanones in this context has been on their inhibitory or antagonistic effects on existing QS systems, rather than their function as endogenous signals. nih.gov The structural similarity of furanones to the native acylated homoserine lactone (AHL) signaling molecules used by many bacteria is thought to be the basis for their ability to interfere with QS. researchgate.net

Contribution to Flavor and Aroma Profiles in Non-Human Food Systems

This compound is utilized as a flavoring agent in the food industry due to its desirable aromatic qualities. For instance, it has been identified as a constituent of the volatile flavor compounds in Camellia seed oil and Gurum (Citrullus lanatus) seed oil. A related compound, 5-Dodecyldihydro-2(3H)-furanone, has also been detected in foods such as parsnips. hmdb.ca

Characterization of Olfactory Properties

The olfactory properties of 2(3H)-Furanone, 3-dodecyldihydro- are generally described as pleasant, contributing to its use as a flavor ingredient. While detailed sensory panel descriptions for this specific compound are not widely published, the furanone family, in general, is known for a range of aroma profiles, from the sweet, caramel, and nutty notes of coffee furanone to the fruity and coconut-like scents of other lactones. wikipedia.org

Physicochemical Properties of 2(3H)-Furanone, 3-dodecyldihydro-

| Property | Value |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol |

| Boiling Point | 337 °C |

| Melting Point | 24.6 °C |

| Flash Point | 147 °C |

| Water Solubility | 6.00e-5 g/L |

Data sourced from reference epa.gov

Interaction with Food Matrix Components and Sensory Perception

The perception of flavor and aroma compounds like 2(3H)-Furanone, 3-dodecyldihydro- within a food system is influenced by their interaction with the food matrix. The release of volatile compounds from the food and their transport to olfactory receptors are affected by the physical and chemical properties of the matrix components, such as fats, proteins, and carbohydrates. The lipophilic nature of the dodecyl side chain in 2(3H)-Furanone, 3-dodecyldihydro- suggests that its partitioning and release will be significantly influenced by the fat content of a food product. This interaction can affect the intensity and duration of its perceived aroma.

Enzyme Interactions and Biochemical Pathways (Non-Human)

The furanone structure is a substrate for and can interact with various enzymes in non-human biological systems. These interactions are significant in both microbial and other contexts.

In bacteria, furanone compounds are known to interact with key regulatory proteins that function as enzymes or receptors in signaling pathways. As mentioned, brominated furanones can bind to and inhibit the LasR and RhlR proteins in P. aeruginosa, which are crucial for the regulation of virulence gene expression. researchgate.net They have also been shown to inhibit the secretion of effector proteins through the type III secretion system, a complex enzymatic apparatus. nih.gov

Theoretical studies have explored the interaction of dihydrofuran-2-one and its derivatives with enzymes such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). cerradopub.com.br These molecular docking studies provide insights into the potential binding affinities and inhibitory capabilities of the furanone core structure with these enzymes, although specific data for the 3-dodecyl- derivative was not highlighted. cerradopub.com.br Additionally, certain enzymes, such as the human serum paraoxonase (PON1), have been shown to hydrolyze lactones, indicating a potential metabolic pathway for furanone compounds. thegoodscentscompany.com

Table of Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| 2(3H)-Furanone, 3-dodecyldihydro- | 3-Dodecyloxolan-2-one |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Furanone C-30 |

| 5-(dibromomethylene)-2(5H)-furanone | GBr |

| Pseudomonas aeruginosa | - |

| 2(3H)-Furanone, 5-dodecyldihydro- | γ-palmitolactone, 5-Dodecyldihydrofuran-2(3H)-one |

| Coffee furanone | 2-methyltetrahydrofuran-3-one |

| Monoamine oxidase B | MAO-B |

| Catechol-O-methyltransferase | COMT |

| Paraoxonase 1 | PON1 |

Environmental Aspects and Transformation of 2 3h Furanone, 3 Dodecyldihydro

Atmospheric Presence and Transport

Detailed information regarding the atmospheric presence and transport of 2(3H)-Furanone, 3-dodecyldihydro-, remains largely uncharacterized. General studies on furanoid compounds suggest that, if present in the atmosphere, their transport and stability would be influenced by their potential to participate in the formation of secondary organic aerosols (SOA) and their reactivity with atmospheric oxidants. Furanoids as a class are recognized as reactive volatile organic compounds that can be emitted from sources such as biomass burning. acs.org

Association with Secondary Organic Aerosol (SOA) Formation

There is no specific research directly linking 2(3H)-Furanone, 3-dodecyldihydro- to the formation of secondary organic aerosols (SOA). However, the atmospheric chemistry of furanoids, in general, has implications for SOA formation. acs.org The propensity of a volatile organic compound to form SOA is related to its molecular structure and the volatility of its oxidation products. Long-chain alkanes, for instance, are considered important precursors of SOA in the atmosphere. Given the long dodecyl chain of 2(3H)-Furanone, 3-dodecyldihydro-, it is plausible that its atmospheric oxidation products could have low volatility, potentially contributing to SOA formation. However, without specific experimental data, this remains speculative.

Degradation Pathways in Environmental Compartments

Data on the specific degradation pathways of 2(3H)-Furanone, 3-dodecyldihydro- in various environmental compartments like soil and water are not available. General degradation mechanisms for organic compounds include photodegradation and biodegradation.

Photodegradation Kinetics and Products

There is no published information on the photodegradation kinetics or the products formed from the photodegradation of 2(3H)-Furanone, 3-dodecyldihydro-. Photodegradation can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species. The rate and products of photodegradation are highly dependent on the chemical structure of the compound and the environmental conditions. researchgate.net

Biodegradation by Environmental Microorganisms

Specific studies on the biodegradation of 2(3H)-Furanone, 3-dodecyldihydro- by environmental microorganisms have not been identified. The biodegradability of a compound is influenced by its chemical structure and the presence of microorganisms with the appropriate metabolic pathways. While some microorganisms are known to degrade other types of lactones and long-chain hydrocarbons, the amenability of 3-dodecyldihydro-2(3H)-furanone to microbial degradation is unknown. For example, the bacterium Variovorax paradoxus can degrade N-acyl homoserine-lactones. wikipedia.org

Environmental Distribution and Persistence

The environmental distribution and persistence of 2(3H)-Furanone, 3-dodecyldihydro- are currently undefined due to a lack of monitoring and fate studies. Its distribution would be governed by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient, as well as its susceptibility to the degradation processes mentioned above. The long alkyl chain suggests it may have a tendency to sorb to organic matter in soil and sediment, potentially leading to persistence in these compartments if degradation is slow.

Ecological Implications of 2(3H)-Furanone, 3-dodecyldihydro- in Ecosystems

A thorough review of scientific literature and environmental databases reveals a significant lack of specific data on the ecological implications of 2(3H)-Furanone, 3-dodecyldihydro-. While general toxicological data exists for some furanone derivatives, particularly those used as pesticides, this information is not directly applicable to the 3-dodecyl isomer. The ecological impact of a chemical is highly dependent on its specific structure, which influences its toxicity, bioavailability, and potential for bioaccumulation.

Data on the ecological effects of 2(3H)-Furanone, 3-dodecyldihydro- are not currently available in published research. This includes a lack of studies on its effects on microorganisms, aquatic life, and terrestrial organisms. Therefore, it is not possible to provide a detailed and data-driven account of its ecological implications in various ecosystems.

Table 1: Summary of Available Information on the Ecological Aspects of 2(3H)-Furanone, 3-dodecyldihydro-

| Environmental Aspect | Research Findings | Data Availability |

| Biodegradation | No specific studies found. | Not Available |

| Soil Persistence | No specific studies found. | Not Available |

| Aquatic Toxicity | No specific studies found. | Not Available |

| Bioaccumulation Potential | No specific studies found. | Not Available |

| Ecotoxicity | No specific studies found. | Not Available |

Applications of 2 3h Furanone, 3 Dodecyldihydro in Non Human Systems

Biotechnological Applications

Furanones serve as potent signaling molecules and inhibitors of microbial communication, which underpins their use in various biotechnological contexts.

Certain furanone derivatives function as pheromones, which are chemicals used by insects and other animals to communicate. This property is harnessed for pest control. A notable example is a related compound, (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, which is the sex pheromone produced by the female Japanese beetle (Popillia japonica) to attract males. epa.gov As a pesticide, this furanone is used as a lure in traps. By attracting male beetles to the trap, it reduces their availability for mating, thereby helping to decrease the beetle population in the next generation. These traps are employed in agricultural and residential settings, including on sites with food crops or ornamental plants. epa.gov

Furthermore, the broader class of furanones has been identified as effective inhibitors of quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors such as biofilm formation and the production of virulence factors. nih.govgoogle.com For instance, brominated furanones have been shown to interfere with the QS systems of bacteria like Pseudomonas aeruginosa, a pathogen that can affect both plants and animals. nih.govnih.gov This inhibition of bacterial communication can prevent the colonization and spoilage of surfaces, a principle that is applicable to protecting plants from pathogenic bacteria. nih.gov Research has shown that furanones can reduce pyocyanin (B1662382) production, biofilm formation, and swarming motility in pathogenic bacteria. nih.gov

Table 1: Examples of Furanones in Pest and Pathogen Management

| Compound/Class | Application | Mechanism of Action | Target Organism |

|---|---|---|---|

| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone (Nuranone) | Pest Management | Sex pheromone lure in traps epa.gov | Japanese Beetle (Popillia japonica) epa.gov |

| Brominated Furanones | Anti-virulence / Anti-biofilm | Quorum Sensing Inhibition nih.govnih.govnih.gov | Pseudomonas aeruginosa and other bacteria nih.govnih.gov |

Furanones are also generated during and contribute to fermentation processes, particularly in the production of certain foods and beverages. While not involving 3-dodecyldihydro-2(3H)-furanone specifically, research on related compounds highlights this role. For example, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone is an important flavor compound found in soy sauce and beer. nih.gov It appears to be produced by yeast, likely from an intermediate of the Maillard reaction, during the fermentation stages of production. nih.gov The presence of these furanones is critical to the final sensory profile of the fermented product.

Food Science and Technology

In food science, furanones are valued for both their preservation capabilities and their sensory contributions as flavoring agents, including in products intended for non-human consumption.

The ability of furanones to interfere with microbial growth and communication lends itself to food preservation. The compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone has been noted for its ability to deter fungal growth on strawberries. nih.gov This anti-fungal property is a direct application in preserving a food product.

A close structural isomer of the target compound, 2(3H)-Furanone, 5-dodecyldihydro- (also known as γ-palmitolactone), is approved for use as a flavoring agent in a variety of food categories, including meat and fish products. thegoodscentscompany.com While its primary listed function is flavoring, the antimicrobial properties associated with the furanone chemical class suggest a potential secondary role in preservation. The typical usage levels in these non-human food categories are established for its function as a flavoring additive. thegoodscentscompany.com

Table 2: Approved Usage Levels of γ-Palmitolactone in Non-Human Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Meat and meat products, including poultry and game | 2.0 | 10.0 |

| Fish and fish products, including molluscs, crustaceans | 2.0 | 10.0 |

| Dairy products | 7.0 | 35.0 |

| Fats and oils | 5.0 | 25.0 |

| Bakery wares | 10.0 | 50.0 |

Data sourced from The Good Scents Company, referencing industry survey-derived levels. thegoodscentscompany.com

Furanone derivatives are officially recognized and used as flavoring agents in animal feed. A scientific opinion from the European Food Safety Authority (EFSA) assessed the safety and efficacy of several furanones and related derivatives for use as flavorings for all animal species. europa.eu This highlights a direct application in non-human food products. The EFSA panel concluded that since these substances are used in human food as flavorings and their function in animal feed is essentially the same, no further demonstration of efficacy was necessary. europa.eu The report established levels of use for certain furanones that are considered safe for target animals such as cattle, salmonids, pigs, and poultry. europa.eu

Materials Science and Green Chemistry

The synthesis of furanones, including 2(3H)-Furanone, 3-dodecyldihydro-, is an area of active research within the field of green chemistry. The focus is on developing more sustainable and environmentally friendly production methods. Industrial-scale production of the related compound 2(3H)-Furanone, 5-dodecyldihydro- is exploring the use of green chemistry principles, such as performing reactions under solvent-free conditions and employing recyclable catalysts to improve sustainability.

Modern synthetic protocols for creating furanone derivatives increasingly emphasize green approaches. Researchers have developed methods that utilize microwave irradiation instead of conventional heating or employ catalyst-free reactions in water, which is an environmentally benign solvent. organic-chemistry.orgrsc.org These methods aim to produce heterocyclic compounds like furanones efficiently while minimizing waste and avoiding the use of expensive or toxic metal catalysts. organic-chemistry.orgrsc.org

Use as a Chemical Building Block or Intermediate

The furanone ring system is a versatile scaffold in organic synthesis, and its derivatives are recognized as valuable intermediates for creating more complex molecules. The structure of 2(3H)-Furanone, 3-dodecyldihydro-, which incorporates both a lactone functional group and a long alkyl chain, presents several possibilities for its use as a chemical building block.

The lactone ring is susceptible to a variety of chemical transformations. For instance, furanones can undergo nucleophilic attack, which can lead to ring-opening reactions. This reactivity allows for the introduction of different functional groups, making it a useful precursor for the synthesis of a range of other organic compounds. The general reactivity of furanones suggests that the 3-dodecyl derivative could be used to synthesize other heterocyclic compounds, which are significant in various fields of chemistry.

The synthesis of substituted γ-butyrolactones is an active area of research, with various methods being developed to create these structures. These methods often involve multi-component reactions or cyclization of precursor molecules. The presence of the dodecyl group in 2(3H)-Furanone, 3-dodecyldihydro- provides a lipophilic character to the molecule, which could be exploited in the synthesis of compounds designed to interact with non-polar environments. While general synthetic routes for furanones are established, specific documented examples of 2(3H)-Furanone, 3-dodecyldihydro- being used as a starting material for further synthesis are not widely reported in publicly available research.

Potential in Bio-based Material Development

There is growing interest in the use of bio-derived monomers for the production of sustainable polymers. As a derivative of γ-butyrolactone (GBL), which can be produced from renewable resources, 2(3H)-Furanone, 3-dodecyldihydro- holds potential for application in the development of bio-based materials. The incorporation of GBL derivatives into polyesters has been shown to enhance properties such as biodegradability and flexibility.

The ring-opening polymerization (ROP) of lactones is a common method for producing polyesters. While the polymerization of unsubstituted γ-butyrolactone is thermodynamically challenging due to its low ring strain, the presence of substituents on the lactone ring can alter its polymerizability. It is plausible that the dodecyl group in 2(3H)-Furanone, 3-dodecyldihydro- could influence its reactivity in ROP, potentially allowing for its use as a monomer or co-monomer in the synthesis of novel polyesters.

Structure Activity Relationships Sar and Computational Modeling of 2 3h Furanone, 3 Dodecyldihydro

Elucidation of Key Structural Motifs for Biological Activity

The biological profile of 3-dodecyldihydro-2(3H)-furanone is primarily determined by the interplay between its γ-butyrolactone core and the long alkyl chain at the C3 position. nih.gov Modifications to either of these structural components can significantly modulate its activity.

The length and branching of the alkyl chain at the C3 (or C5) position of the furanone ring are critical determinants of biological activity, particularly antimicrobial and quorum sensing inhibitory effects. nih.govucc.ie

Research on various N-alkylmorpholine derivatives and other amphiphilic compounds has demonstrated a clear structure-activity relationship concerning the alkyl chain length. chemrxiv.orgresearchgate.net Generally, antimicrobial and bactericidal effects increase with the length of the alkyl chain up to an optimal point, after which the activity may plateau or decrease. chemrxiv.org This phenomenon, often referred to as the "cut-off effect," is attributed to the balance between the compound's hydrophobicity, which facilitates membrane penetration, and its water solubility. researchcommons.org For instance, studies on N-alkylmorpholine derivatives revealed that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, compounds with shorter chains (less than five carbons) were found to be inactive. chemrxiv.org

In the context of alkyl γ-lactones, a study investigating their ability to antagonize cocaine-induced motility decrease in planarians found that a 5-carbon alkyl chain (γ-nonalactone) was optimal for this specific activity, while both shorter and longer chains were less effective. nih.gov For antibacterial activity, an optimal length of the alkyl chain at the C5 position of butyrolactones has been shown to provide the best inhibitory activity. nih.gov

While specific studies on the effect of branching of the dodecyl chain in 3-dodecyldihydro-2(3H)-furanone are limited, it is generally understood that branching can influence the compound's lipophilicity and its ability to interact with biological membranes and protein binding sites, thereby affecting its activity.

Table 1: Influence of Alkyl Chain Length on Antibacterial Activity of Cationic Surfactants

| Compound (Alkyl Chain Length) | MIC against P. vulgaris (μg/mL) | General Observation |

| CGSES12 (C12) | 2 | Highest activity with shorter alkyl chain |

| CGSPS12 (C12) | - | High activity |

| CGSES14 (C14) | >2 | Decreased activity with longer chain |

| CGSPS14 (C14) | >2 | Decreased activity with longer chain |

| CGSES16 (C16) | >2 | Decreased activity with longer chain |

| CGSPS16 (C16) | >2 | Decreased activity with longer chain |

| Data adapted from a study on cationic Gemini surfactants, illustrating the principle of optimal alkyl chain length for antimicrobial activity. researchcommons.org |

Substitutions on the furanone ring itself can have a profound impact on the biological activity of the molecule. The γ-butyrolactone moiety is a common feature in many biologically active natural products and synthetic compounds. nih.govacs.org

Studies on various furanone derivatives have shown that the introduction of different functional groups can enhance or modify their therapeutic properties. For example, the presence of halogen atoms, particularly bromine, on the furanone ring or an exocyclic vinyl group, has been found to be crucial for quorum sensing inhibitory activity. ucc.ie The introduction of a hydroxyl group on the alkyl side chain has also been shown to confer greater inhibitory activity compared to an acetoxy group or a simple hydrogen atom. ucc.ie

In a series of 3,4-diaryl-2(5H)-furanone derivatives, substitutions on the aryl rings, such as trimethoxyphenyl, hydroxymethoxyphenyl, and aminomethoxyphenyl groups, resulted in potent cytotoxic activities against cancer cell lines. researchgate.net Furthermore, the synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones has led to the discovery of new antibiotic agents, highlighting the importance of substitution patterns on the furanone scaffold. nih.gov For instance, a 4-benzylamino-2(5H)-furanone derivative showed promising activity against multi-resistant Staphylococcus aureus. nih.gov

The introduction of an amino group at the C4 position of the furanone ring has been explored for developing GABA receptor modulators, with the R-enantiomer showing enhanced activity. nih.gov The nature of the substituent at the C4 position (e.g., amide versus amine) also significantly influences the modulatory activity. nih.gov

While these studies were not performed on 3-dodecyldihydro-2(3H)-furanone specifically, they provide strong evidence that substitutions on the furanone ring, such as halogens, hydroxyl, amino, and aryl groups, could be a viable strategy to modulate its biological activity profile.

Molecular Descriptors and Their Correlation with Biological Responses

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of a compound with its biological activity. For 3-dodecyldihydro-2(3H)-furanone, key descriptors include the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA).

LogP is a measure of a compound's lipophilicity, which is a critical factor influencing its ability to cross biological membranes. sciforschenonline.org A higher LogP value generally indicates greater lipid solubility and potentially better membrane permeability. However, an excessively high LogP can lead to poor aqueous solubility and trapping within lipid bilayers. researchgate.net

For 3-dodecyldihydro-2(3H)-furanone, the predicted average LogKow (octanol-water partition coefficient) is approximately 5.89, with an experimental average of 5.83. epa.gov This high value indicates significant lipophilicity, largely due to the long dodecyl chain. This property is crucial for its interaction with and transport across the lipid-rich cell membranes of bacteria and other cells. In QSAR studies of xanthone (B1684191) derivatives, LogP was found to be a significant descriptor for their cytotoxic activities. dovepress.com The relationship between lipophilicity and permeability can be complex, often showing a parabolic relationship where permeability increases with lipophilicity up to an optimal point. nih.gov

Table 2: Predicted Physicochemical Properties of 2(3H)-Furanone, 3-dodecyldihydro-

| Property | Predicted Average | Experimental Average | Unit |

| LogKow (LogP) | 5.89 | 5.83 | - |

| Water Solubility | 2.30e-5 | 6.00e-5 | g/L |

| Boiling Point | 341 | 337 | °C |

| Data from EPA CompTox Chemicals Dashboard. epa.gov |

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a valuable descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net Generally, molecules with a lower TPSA are more permeable.

The TPSA for 3-dodecyldihydro-2(3H)-furanone is primarily contributed by the two oxygen atoms in the lactone ring. The calculated TPSA for γ-butyrolactone, the parent structure, is 26.3 Ų. The presence of the long, non-polar dodecyl chain does not significantly alter the TPSA. In a QSAR study of furanone derivatives as COX-2 inhibitors, polar surface area was a significant descriptor in the model. researchgate.net A low TPSA value for 3-dodecyldihydro-2(3H)-furanone would suggest good potential for membrane permeability, which, combined with its high lipophilicity, is consistent with its observed biological activities that require interaction with cellular membranes.

In Silico Approaches for Activity Prediction and Mechanism Elucidation

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of novel compounds and for understanding their mechanisms of action at a molecular level.

Three-dimensional QSAR (3D-QSAR) studies have been successfully applied to various furanone derivatives to identify the structural requirements for their biological activities. nih.govijpda.orgneliti.com For example, a 3D-QSAR study on furanone derivatives as antibacterial agents identified key steric and electronic features that are important for their activity. ijpda.orgneliti.com Such models can be used to predict the antibacterial potency of new furanone analogs, including derivatives of 3-dodecyldihydro-2(3H)-furanone. The k-nearest neighbor molecular field analysis (kNN-MFA) is one such approach that has been used to develop predictive models for the antibacterial activity of furanone derivatives. ijpda.org

Molecular docking is another computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For furanone derivatives that act as enzyme inhibitors or receptor modulators, docking studies can help to visualize the binding interactions and explain the observed structure-activity relationships. For instance, docking studies of protoporphyrinogen (B1215707) oxidase inhibitors suggested that the molecules bind within a hydrophobic pocket of the enzyme. nih.gov Similar studies could be employed to investigate the interaction of 3-dodecyldihydro-2(3H)-furanone with potential bacterial targets, such as enzymes involved in biofilm formation or quorum sensing pathways.

These in silico approaches, by providing insights into the molecular basis of action, can guide the rational design and optimization of 3-dodecyldihydro-2(3H)-furanone-based compounds with improved biological activities.

Docking Studies with Molecular Targets

Computational docking studies are instrumental in elucidating the potential interactions between a ligand, such as 2(3H)-Furanone, 3-dodecyldihydro-, and a biological target at the molecular level. These in silico methods predict the preferred orientation and binding affinity of a molecule when it interacts with a protein or other macromolecule. This information is crucial for understanding the compound's potential mechanism of action and for guiding further experimental studies.

While specific docking studies for 2(3H)-Furanone, 3-dodecyldihydro- are not extensively documented in publicly available literature, research on structurally similar furanone derivatives provides valuable insights into their potential molecular interactions. For instance, studies on other long-chain alkylated furanones have explored their binding to various enzymes and receptors.

The general methodology for such docking studies involves:

Preparation of the Ligand Structure: The three-dimensional structure of 2(3H)-Furanone, 3-dodecyldihydro- is generated and optimized to its lowest energy conformation.

Selection and Preparation of the Molecular Target: A protein target is chosen based on a therapeutic hypothesis. The crystal structure of the protein is obtained from a repository like the Protein Data Bank (PDB), and it is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm is used to systematically explore the conformational space of the ligand within the defined binding site of the target protein, generating a series of potential binding poses.

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores, indicating the most stable interactions, are then analyzed to identify key binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For a molecule like 2(3H)-Furanone, 3-dodecyldihydro-, the long dodecyl chain is expected to play a significant role in its binding to molecular targets. This lipophilic tail would likely favor interactions with hydrophobic pockets in proteins. Molecular dynamics simulations on the related compound, 5-dodecyldihydro-2(3H)-furanone, have suggested that the C12 alkyl chain can stabilize interactions within such hydrophobic enzyme pockets. This suggests that potential targets for 3-dodecyldihydro-2(3H)-furanone could include enzymes with deep, hydrophobic binding clefts.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are a powerful tool for determining the electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. These calculations provide a theoretical framework for understanding the behavior of a compound at the atomic and subatomic levels.